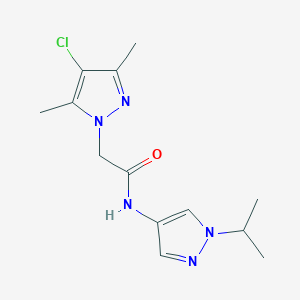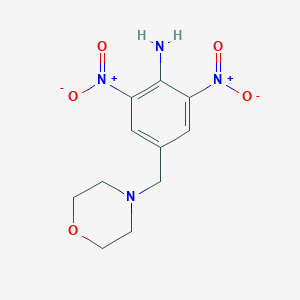![molecular formula C14H18N6O5 B4328335 METHYL 4-{5-METHYL-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE](/img/structure/B4328335.png)
METHYL 4-{5-METHYL-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE
Vue d'ensemble
Description
Methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{5-METHYL-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The initial step involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Acetylation: The nitrated pyrazole is acetylated using acetic anhydride to form the acetylated pyrazole derivative.
Coupling reaction: The acetylated pyrazole derivative is then coupled with 4-(5-methyl-1H-pyrazol-1-yl)butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Aqueous sodium hydroxide
Condensation: Aldehydes or ketones, acidic or basic conditions
Major Products Formed
Reduction: Formation of the corresponding amino derivative
Hydrolysis: Formation of the corresponding carboxylic acid
Condensation: Formation of Schiff bases
Applications De Recherche Scientifique
Methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agricultural Chemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of METHYL 4-{5-METHYL-3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}BUTANOATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole rings can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(5-methyl-3-{[(4-amino-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate
- Ethyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate
- Methyl 4-(5-methyl-3-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate
Uniqueness
Methyl 4-(5-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)butanoate is unique due to the presence of two pyrazole rings and a nitro group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
methyl 4-[5-methyl-3-[[2-(4-nitropyrazol-1-yl)acetyl]amino]pyrazol-1-yl]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O5/c1-10-6-12(17-19(10)5-3-4-14(22)25-2)16-13(21)9-18-8-11(7-15-18)20(23)24/h6-8H,3-5,9H2,1-2H3,(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUFVLKVYJQVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-METHOXYPHENYL)-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B4328254.png)
![1-[4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328261.png)
![6-AMINO-5-[6-(2H-1,3-BENZODIOXOL-5-YL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE](/img/structure/B4328266.png)
![6-methyl-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one](/img/structure/B4328274.png)
![6-(2-chlorobenzyl)-6H-isoindolo[1,2-b][1,3,4]benzotriazepin-5(8H)-one](/img/structure/B4328280.png)

![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)

![4-CHLORO-N-[2-(DIETHYLAMINO)ETHYL]-2,6-DINITROANILINE](/img/structure/B4328322.png)
![ETHYL 2-[3-(5-BROMOFURAN-2-AMIDO)-1H-PYRAZOL-1-YL]ACETATE](/img/structure/B4328328.png)
![ETHYL 2-{3-[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-1H-PYRAZOL-1-YL}ACETATE](/img/structure/B4328332.png)
![3,6-diamino-5-cyano-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328344.png)
![N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4328350.png)
![methyl [2-(4-fluorophenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B4328370.png)
